molecular formula C5H5NO3S2 B15344998 Acetic acid, [(4,5-dihydro-4-oxo-2-thiazolyl)thio]- CAS No. 22604-06-4

Acetic acid, [(4,5-dihydro-4-oxo-2-thiazolyl)thio]-

Cat. No.: B15344998
CAS No.: 22604-06-4
M. Wt: 191.2 g/mol
InChI Key: IRDFJVKFKOGADM-UHFFFAOYSA-N
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Description

Acetic acid, [(4,5-dihydro-4-oxo-2-thiazolyl)thio]- is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [(4,5-dihydro-4-oxo-2-thiazolyl)thio]- typically involves the reaction of thiosemicarbazide with acetic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate thiazole ring, which is then functionalized to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of catalysts and specific solvents to enhance the reaction efficiency and product isolation .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [(4,5-dihydro-4-oxo-2-thiazolyl)thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Acetic acid, [(4,5-dihydro-4-oxo-2-thiazolyl)thio]- has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid, [(4,5-dihydro-4-oxo-2-thiazolyl)thio]- involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, [(4,5-dihydro-4-oxo-2-thiazolyl)thio]- is unique due to its specific functional groups and the presence of the acetic acid moiety, which can influence its reactivity and biological activity compared to other thiazole derivatives .

Properties

CAS No.

22604-06-4

Molecular Formula

C5H5NO3S2

Molecular Weight

191.2 g/mol

IUPAC Name

2-[(4-oxo-1,3-thiazol-2-yl)sulfanyl]acetic acid

InChI

InChI=1S/C5H5NO3S2/c7-3-1-10-5(6-3)11-2-4(8)9/h1-2H2,(H,8,9)

InChI Key

IRDFJVKFKOGADM-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N=C(S1)SCC(=O)O

Origin of Product

United States

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